molecular formula C14H19N3OS B11770440 6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole CAS No. 401567-30-4

6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole

Katalognummer: B11770440
CAS-Nummer: 401567-30-4
Molekulargewicht: 277.39 g/mol
InChI-Schlüssel: JLQMYTROQGNFOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of an isopropoxy group and a piperazine ring attached to the benzothiazole core. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with isopropyl bromide to form 2-isopropoxybenzenethiol. This intermediate is then reacted with 1-chloro-2-nitrobenzene to form 2-isopropoxy-1-nitrobenzene. The nitro group is reduced to an amine, which is then cyclized with carbon disulfide and potassium hydroxide to form the benzothiazole ring. Finally, the piperazine ring is introduced through nucleophilic substitution with piperazine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice .

Analyse Chemischer Reaktionen

Types of Reactions

6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole sulfur can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups such as alkyl or aryl groups .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or receptors, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds .

Eigenschaften

CAS-Nummer

401567-30-4

Molekularformel

C14H19N3OS

Molekulargewicht

277.39 g/mol

IUPAC-Name

2-piperazin-1-yl-6-propan-2-yloxy-1,3-benzothiazole

InChI

InChI=1S/C14H19N3OS/c1-10(2)18-11-3-4-12-13(9-11)19-14(16-12)17-7-5-15-6-8-17/h3-4,9-10,15H,5-8H2,1-2H3

InChI-Schlüssel

JLQMYTROQGNFOJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC2=C(C=C1)N=C(S2)N3CCNCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.